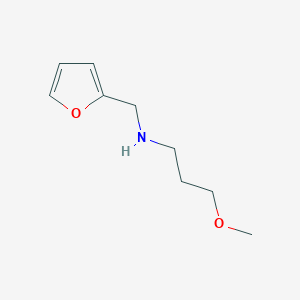

N-(2-Furylmethyl)-3-methoxypropan-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-3-methoxypropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-11-6-3-5-10-8-9-4-2-7-12-9/h2,4,7,10H,3,5-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJEHMJMQTGYMLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNCC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00586192 | |

| Record name | N-[(Furan-2-yl)methyl]-3-methoxypropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932267-74-8 | |

| Record name | N-[(Furan-2-yl)methyl]-3-methoxypropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reductive Amination:

Reactants: Furan-2-carboxaldehyde (C₅H₄O₂) + 3-Methoxypropan-1-amine (C₄H₁₁NO) + H₂ (assuming catalytic hydrogenation)

Product: N-(2-Furylmethyl)-3-methoxypropan-1-amine (C₉H₁₅NO)

Byproduct: Water (H₂O)

Interactive Data Table: Atom Economy of Reductive Amination

| Reactant/Product | Formula | Molecular Weight ( g/mol ) |

|---|---|---|

| Furan-2-carboxaldehyde | C₅H₄O₂ | 96.08 |

| 3-Methoxypropan-1-amine | C₄H₁₁NO | 89.14 |

| Hydrogen | H₂ | 2.02 |

| Total Reactants | 187.24 | |

| This compound | C₉H₁₅NO | 169.24 |

| % Atom Economy | | 90.39% |

Nucleophilic Substitution:

Advanced Purification and Isolation Techniques for Synthetic Intermediates and Final Compound

The purification of this compound and its synthetic intermediates, primarily 3-methoxypropan-1-amine and the intermediate imine, requires techniques that can effectively separate the desired compound from starting materials, catalysts, and byproducts. Given the basic nature of the amine products, specialized chromatographic and non-chromatographic methods are often necessary.

For the purification of the final secondary amine, flash column chromatography is a versatile technique. However, the basicity of amines can lead to strong interactions with the acidic silanol (B1196071) groups of standard silica (B1680970) gel, resulting in poor separation and tailing of peaks. To mitigate this, several strategies can be employed. One common approach is to add a small amount of a volatile tertiary amine, such as triethylamine, to the eluent. This "competing amine" neutralizes the acidic sites on the silica, allowing for better elution of the target amine.

An alternative and often more effective chromatographic method involves the use of amine-functionalized silica or basic alumina (B75360) as the stationary phase. These materials have a basic surface that minimizes the strong acid-base interactions with the amine product, leading to improved peak shape and separation.

Reversed-phase chromatography offers another powerful purification strategy. In this technique, a non-polar stationary phase (like C18-functionalized silica) is used with a polar mobile phase. For the purification of basic amines, it is often advantageous to use a mobile phase with an alkaline pH. This suppresses the protonation of the amine, making it more lipophilic and increasing its retention on the non-polar stationary phase, which can lead to better separation from more polar impurities.

Crystallization can be a highly effective method for obtaining high-purity this compound, particularly if the compound is a solid at room temperature. The choice of solvent is critical and is often determined empirically. For amines that are difficult to crystallize directly, the formation of a salt can be a useful strategy. Treatment of the amine with an acid, such as hydrochloric acid, can yield a crystalline hydrochloride salt which may have more favorable crystallization properties than the free base. The pure amine can then be regenerated by neutralization of the salt.

For the isolation of the intermediate imine formed during the reductive amination, it is often not purified but rather used directly in the subsequent reduction step. nih.gov If isolation is necessary, careful handling is required as imines can be susceptible to hydrolysis, especially in the presence of acidic conditions.

The purification of the starting material, 3-methoxypropan-1-amine, if synthesized in the lab, would also rely on these techniques. Distillation is a primary method for purifying this relatively volatile amine. google.comgoogle.com If chromatographic purification is needed, the same considerations for handling basic amines would apply.

Below is a table summarizing the advanced purification techniques applicable to the synthesis of this compound.

| Technique | Stationary Phase | Mobile Phase/Solvent | Key Considerations | Applicable To |

| Normal-Phase Chromatography | Silica Gel | Hexane/Ethyl Acetate with Triethylamine | Triethylamine is added to prevent peak tailing by neutralizing acidic silanol groups. | Final Product, Intermediates |

| Amine-Functionalized Chromatography | Amine-functionalized Silica | Hexane/Ethyl Acetate | Eliminates the need for mobile phase additives and provides excellent peak shape for basic compounds. | Final Product, Intermediates |

| Reversed-Phase Chromatography | C18-functionalized Silica | Water/Acetonitrile or Water/Methanol at alkaline pH | Alkaline pH increases retention of basic amines, improving separation. | Final Product, Intermediates |

| Crystallization | Various organic solvents | - | Can provide very high purity material if the compound is crystalline. | Final Product |

| Salt Formation and Crystallization | - | Solvent and an appropriate acid (e.g., HCl) | Useful for amines that are oils or do not crystallize well as the free base. | Final Product, Intermediates |

| Distillation | - | - | Effective for volatile starting materials and products. | 3-methoxypropan-1-amine |

Advanced Structural Analysis of this compound Remains Undocumented in Public Scientific Literature

A comprehensive search of scientific databases and literature has revealed a notable absence of detailed research findings for the chemical compound This compound . Despite extensive investigation into chemical and spectroscopic databases, no dedicated studies presenting a thorough structural elucidation or conformational analysis for this specific molecule are publicly available. Consequently, the generation of an in-depth article with experimental data tables on its advanced spectroscopic and crystallographic characterization is not possible at this time.

The inquiry sought a detailed examination of this compound, focusing on its molecular architecture through a variety of advanced analytical techniques. The requested analysis included:

High-Resolution Spectroscopic Characterization:

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (2D-NMR, NOESY, COSY, HSQC, HMBC)

Vibrational Spectroscopy (FT-IR, Raman)

Electronic Circular Dichroism (ECD) Spectroscopy

High-Resolution Mass Spectrometry:

Tandem Mass Spectrometry (MS/MS) for fragmentation analysis

X-ray Crystallography:

While information exists for the synthesis and characterization of related compounds and starting materials, such as 3-methoxypropylamine (B165612) and various furan (B31954) derivatives, these data points are not directly applicable to the specific molecular structure of this compound. google.comresearchgate.net For instance, the synthesis of 3-methoxypropylamine is documented, and its basic physical properties are known. google.comsdfine.com Similarly, research on the synthesis and spectroscopic properties of other furan-containing imines and amines has been published. researchgate.netnih.gov However, the unique combination of the 2-furylmethyl group and the 3-methoxypropan-1-amine moiety into a single molecule necessitates its own specific and detailed analytical investigation to confirm connectivity, stereochemistry, and conformational preferences.

The creation of scientifically accurate data tables for NMR chemical shifts and coupling constants, vibrational frequencies, mass spectrometric fragmentation patterns, and crystallographic parameters is contingent upon the availability of experimental data from peer-reviewed research. Without such published findings, any attempt to provide this information would be speculative and would not meet the required standards of scientific accuracy.

Further research and publication in the field of synthetic or analytical chemistry would be required to make the detailed structural elucidation of this compound possible.

Advanced Structural Elucidation and Conformational Analysis of N 2 Furylmethyl 3 Methoxypropan 1 Amine

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

Single Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing Analysis

For a molecule like N-(2-Furylmethyl)-3-methoxypropan-1-amine, SCD analysis would reveal the exact spatial orientation of the furan (B31954) ring relative to the methoxypropylamine side chain. Furthermore, the analysis provides invaluable insight into the supramolecular assembly, detailing the intermolecular interactions such as hydrogen bonds or van der Waals forces that dictate the crystal packing. researchgate.net

While a specific crystal structure for this compound has not been reported in publicly accessible databases, the following table provides an illustrative example of crystallographic data that could be obtained from such an analysis, based on the published data for a structurally related furan-containing amine, 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine. researchgate.net

Illustrative Example of Single-Crystal X-ray Diffraction Data

Click to view data

| Parameter | Example Value |

|---|---|

| Empirical Formula | C₁₂H₉N₃O₂ |

| Formula Weight | 227.22 g/mol |

| Temperature | 293 K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | |

| a | 13.195 (3) Å |

| b | 5.6162 (8) Å |

| c | 14.958 (3) Å |

| α | 90° |

| β | 107.00 (2)° |

| γ | 90° |

| Volume | 1060.0 (3) ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.424 Mg/m³ |

Advanced Chromatographic Techniques for Purity Assessment and Isomer Separation

The assessment of chemical purity is a fundamental requirement in chemical synthesis and pharmaceutical development. biomedres.usnih.gov Advanced chromatographic techniques are indispensable for separating the main compound from any impurities, including starting materials, by-products, or degradation products. ajprd.com

Ultra-High Performance Liquid Chromatography (UHPLC) Coupled with Specialized Detectors

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional High-Performance Liquid Chromatography (HPLC). By utilizing columns packed with smaller particles (typically sub-2 µm), UHPLC systems operate at higher pressures to deliver separations with superior resolution, increased speed, and enhanced sensitivity. acs.org

For this compound, a UHPLC method coupled with detectors like a Diode Array Detector (DAD) for UV absorbance and a Mass Spectrometer (MS) would be a powerful tool for purity assessment. acs.org The DAD provides spectral information, while the MS detector offers mass-to-charge ratio data, enabling the identification of unknown impurities. biomedres.us If the compound is chiral, specialized chiral stationary phases (CSPs) can be employed to separate its enantiomers. mdpi.comrsc.org The development of a robust UHPLC method requires careful optimization of the stationary phase, mobile phase composition, and gradient elution profile.

Illustrative UHPLC Method Parameters for Purity Analysis

Click to view data

| Parameter | Example Setting |

|---|---|

| Instrumentation | |

| System | UHPLC system coupled to a Q-TOF Mass Spectrometer |

| Chromatographic Conditions | |

| Column | Chiral: Lux Cellulose-3 (150 x 4.6 mm, 3 µm) or Achiral: HSS T3 (150 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold for 1 minute, return to initial conditions |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 35 °C |

| Injection Volume | 1 µL |

| Detector Settings (MS) | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 1.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 600 °C |

| Mass Range | 50-500 m/z |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for the analysis of volatile and semi-volatile organic compounds. ijprajournal.com It is particularly crucial for impurity profiling, as it can detect residual solvents and volatile by-products from the synthesis process. thermofisher.com The analysis of polar compounds like amines can be challenging due to their interaction with the stationary phase, which may cause peak tailing. gcms.czrestek.com This can be overcome by using specialized base-deactivated columns or by derivatizing the amine group to make the analyte more volatile and less polar. vt.edu

In the context of this compound, GC-MS analysis would be used to identify and quantify potential volatile impurities. The mass spectrometer fragments the eluting compounds in a reproducible manner, creating a characteristic mass spectrum that acts as a chemical fingerprint for identification, often aided by spectral libraries like NIST. thermofisher.com

Potential Volatile Impurities and Representative GC-MS Conditions

Click to view data

| Potential Impurity | Origin |

|---|---|

| Furfural (B47365) | Starting material for furfurylamine |

| Furfurylamine | Starting material |

| 3-Methoxypropylamine (B165612) | Starting material |

| Tetrahydrofuran | Common solvent |

| Methanol | Common solvent |

Click to view data

| Parameter | Example Setting |

|---|---|

| Instrumentation | |

| System | Gas Chromatograph with Mass Spectrometric Detector |

| Chromatographic Conditions | |

| Column | Rtx-Volatile Amine (30 m x 0.25 mm ID, 1.0 µm film thickness) or equivalent |

| Carrier Gas | Helium at 1.2 mL/min (constant flow) |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 20:1 ratio) |

| Oven Program | 50 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min) |

| Detector Settings (MS) | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | 35-450 m/z |

Computational and Theoretical Investigations of N 2 Furylmethyl 3 Methoxypropan 1 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, can elucidate electronic structure, predict reactivity, and interpret spectroscopic data.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. nih.gov For N-(2-Furylmethyl)-3-methoxypropan-1-amine, DFT calculations would be instrumental in several key areas.

Geometry Optimization: The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. Using a functional such as B3LYP with a suitable basis set like 6-311+G(d,p), the geometry of this compound can be fully optimized. researchgate.net This process minimizes the energy of the molecule, providing crucial information on bond lengths, bond angles, and dihedral angles, which are essential for understanding its steric and electronic properties.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. ic.ac.uk For this compound, the furan (B31954) ring, with its electron-rich nature, is expected to significantly contribute to the HOMO, making it a likely site for electrophilic attack. ijabbr.com The distribution and energies of these orbitals can be visualized and quantified to predict how the molecule will interact with other chemical species.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | 0.5 eV |

| HOMO-LUMO Gap | 6.7 eV |

Spectroscopic Property Prediction: DFT calculations can simulate various types of spectra. For instance, theoretical vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra to aid in the structural characterization of the molecule. Similarly, Time-Dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectrum (UV-Vis), providing insights into the electronic transitions within the molecule. researchgate.net

While DFT is highly efficient, ab initio methods, which are based on first principles without empirical parameterization, can provide even higher accuracy for certain properties, albeit at a greater computational expense. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are capable of yielding highly accurate thermochemical data, such as enthalpy of formation and Gibbs free energy. acs.org These calculations are crucial for understanding the thermodynamic stability of this compound and its potential reaction pathways. Furthermore, these high-level methods can be used to calculate the energy barriers of chemical reactions, providing valuable kinetic data. acs.org

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

Molecules are not static entities; they are in constant motion. Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. psu.edu By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of this compound and its interactions with the surrounding environment. dpi-proceedings.com

Table 2: Hypothetical Conformational Analysis Data from MD Simulations

| Dihedral Angle | Predominant Conformation (degrees) |

|---|---|

| C(furan)-C(methylene)-N-C | 175° (anti) |

| C(methylene)-N-C-C | 65° (gauche) |

| N-C-C-O | -70° (gauche) |

In Silico Prediction of Potential Biological Interaction Profiles

Computational methods are extensively used in drug discovery to predict the potential biological activity of new compounds. ijabbr.com For this compound, various in silico techniques can be applied to explore its hypothetical biological interaction profiles.

Pharmacophore modeling is a powerful ligand-based drug design technique. fiveable.me A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to bind to a specific biological target. researchgate.net

If a set of known active furan derivatives with a similar biological target were available, a pharmacophore model could be generated. This model would highlight the key features responsible for their activity. nih.gov this compound could then be aligned with this pharmacophore to assess its potential for similar biological activity. The furan ring could act as a hydrophobic feature or a hydrogen bond acceptor, while the amine group is a potential hydrogen bond donor and acceptor. The methoxy (B1213986) group also provides a hydrogen bond acceptor feature.

Virtual screening uses a pharmacophore model as a 3D query to search large databases of chemical compounds to identify other molecules that fit the model and are therefore likely to be active. fiveable.me

Molecular docking is a structure-based drug design method that predicts the preferred orientation of a ligand when bound to a target protein. ijper.org If a hypothetical protein target is identified, molecular docking can be used to simulate the interaction of this compound with the protein's binding site. researchgate.net

The process involves placing the flexible ligand into the binding pocket of the rigid or flexible receptor and using a scoring function to estimate the binding affinity. ijper.org This can reveal plausible binding modes and identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues. mdpi.com For instance, docking studies on similar furan derivatives have been performed against targets like enzymes involved in bacterial or cancer pathways. ijpsr.com

Table 3: Hypothetical Molecular Docking Results

| Hypothetical Target Enzyme | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Monoamine Oxidase A | -7.5 | Tyr407, Phe208 |

| Serotonin Transporter | -8.2 | Asp98, Ile172 |

These computational predictions, from quantum mechanics to molecular simulations and docking, provide a comprehensive theoretical framework for understanding this compound. They offer valuable guidance for its synthesis, characterization, and the exploration of its potential applications in various scientific fields.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Potential

The exploration of this compound's biological activities and physicochemical properties can be significantly enhanced through the application of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling. These computational methodologies establish a mathematical correlation between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). While specific QSAR/QSPR models for this compound are not extensively documented in public literature, the structural motifs present in the molecule—namely the furan ring and the methoxypropylamine side chain—have been subjects of such computational studies in other contexts. digitaloceanspaces.comnih.govtandfonline.com

The fundamental principle of QSAR/QSPR lies in the hypothesis that the structural features of a molecule, quantified by molecular descriptors, dictate its activity and properties. For this compound, a variety of descriptors can be calculated to construct predictive models. These descriptors fall into several categories:

Constitutional Descriptors: These are the most straightforward descriptors, reflecting the basic molecular composition and including parameters like molecular weight, atom count, and the number of specific bonds.

Topological Descriptors: These numerical indices describe the atomic connectivity within the molecule, such as branching and shape.

Quantum-Chemical Descriptors: Derived from quantum mechanical calculations, these descriptors provide insights into the electronic properties of the molecule, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), dipole moment, and partial charges on atoms. pensoft.net

The development of a robust QSAR or QSPR model for this compound or a series of its analogs would typically involve a systematic workflow. This process includes the careful curation of a dataset of compounds with experimentally determined activities or properties, the calculation of a wide array of molecular descriptors, the selection of the most relevant descriptors using statistical techniques, the generation of a mathematical model using methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), and rigorous validation of the model's predictive power. aimspress.comnih.gov

Detailed Research Findings

Research on compounds structurally related to this compound highlights the potential for successful QSAR/QSPR modeling. For instance, QSAR studies on various furan derivatives have demonstrated the importance of steric, electronic, and hydrophobic parameters in determining their biological activities. nih.gov In one study, the antifungal activity of a series of furan-3-carboxamides was correlated with physicochemical parameters, yielding statistically significant QSAR models. nih.gov Another study on nitrofuran derivatives identified key descriptors related to the number of double bonds, sulfur atoms, and specific molecular fragments that influence antitubercular activity. aimspress.com

Similarly, computational investigations into piperidine (B6355638) derivatives, which share a heterocyclic amine feature, have successfully employed 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). tandfonline.comtandfonline.commdpi.com These studies have shown that the steric and electrostatic fields around the molecules are crucial for their biological function. mdpi.com Such findings suggest that a similar approach for this compound and its derivatives could elucidate the structural requirements for a desired activity or property.

The potential application of QSAR/QSPR for this compound extends to predicting a range of properties. For example, a QSPR model could be developed to predict its corrosion inhibition efficiency, a known application for some furan derivatives. digitaloceanspaces.com The model would likely incorporate quantum chemical descriptors such as HOMO and LUMO energies, which are indicative of the molecule's ability to donate or accept electrons. digitaloceanspaces.com

To illustrate the potential descriptors that could be used in a QSAR/QSPR study of this compound, the following tables provide hypothetical data.

Table 1: Potential Constitutional and Topological Descriptors for QSAR/QSPR Modeling

| Descriptor | Value | Description |

| Molecular Weight | 157.21 g/mol | The sum of the atomic weights of all atoms in the molecule. |

| Number of Atoms | 26 | Total count of all atoms in the molecule. |

| Number of Bonds | 27 | Total count of all chemical bonds in the molecule. |

| Wiener Index | 642 | A topological index based on the sum of distances between all pairs of vertices in the molecular graph. |

| Balaban Index | 2.68 | A topological index that considers the connectivity and distances between atoms. |

Table 2: Potential Quantum-Chemical Descriptors for QSAR/QSPR Modeling

| Descriptor | Value (Arbitrary Units) | Description |

| HOMO Energy | -8.5 eV | Energy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons. |

| LUMO Energy | 1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital, related to the molecule's ability to accept electrons. |

| Dipole Moment | 2.5 Debye | A measure of the overall polarity of the molecule. |

| Molar Refractivity | 45.3 cm³/mol | A measure of the total polarizability of a mole of a substance. |

These tables showcase the types of data that would form the basis of a QSAR/QSPR model. By correlating these and other descriptors with experimental data for a series of related compounds, a predictive model could be constructed. Such a model would be invaluable for guiding the synthesis of new derivatives of this compound with optimized properties, thereby accelerating the research and development process.

Investigation of Biological and Pharmacological Relevance of N 2 Furylmethyl 3 Methoxypropan 1 Amine and Its Derivatives

In Vitro Methodologies for General Bioactivity Screening and Target Identification

The initial phase in assessing a new chemical entity like N-(2-Furylmethyl)-3-methoxypropan-1-amine involves a broad, systematic in vitro screening process. researchgate.netinternational-biopharma.com This strategy, often employing high-throughput screening (HTS) technologies, is designed to efficiently test the compound against a wide array of biological targets to identify any potential bioactivity. researchgate.netewadirect.com This forms the foundation of a "design-make-test" cycle, enabling rapid decision-making in the early stages of drug discovery. international-biopharma.cominternational-biopharma.com

Receptor Binding and Functional Assays (Conceptual Framework)

A primary step in drug discovery is to determine if a compound interacts with cellular receptors. Receptor binding assays are biochemical techniques used to measure the binding of a ligand to its specific receptor. nih.gov These assays are crucial for identifying potential drug targets and for screening compound libraries for molecules that interact with a receptor of interest.

Conceptually, the investigation of this compound would involve screening it against a panel of known receptors, such as G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors. A common approach is the competitive binding assay. nih.gov In this format, a radiolabeled or fluorescently-labeled ligand with known affinity for the receptor is used. The assay measures the ability of the test compound (this compound) to displace the labeled ligand from the receptor. A successful displacement indicates that the test compound binds to the same site, providing a first hint of interaction. The strength of this interaction is typically quantified as an IC₅₀ value (the concentration of the compound that displaces 50% of the labeled ligand).

Following a positive binding result, functional assays are employed to determine the nature of the interaction. These assays determine whether the compound acts as an:

Agonist: A substance that binds to a receptor and activates it, producing a biological response.

Antagonist: A substance that binds to a receptor but does not activate it, thereby blocking the action of an agonist.

Allosteric Modulator: A substance that binds to a site on the receptor distinct from the primary binding site, modifying the receptor's response to the endogenous ligand. international-biopharma.com

Enzyme Inhibition/Activation Studies (General Enzymatic Interaction Assessment)

Many drugs exert their effects by modulating the activity of enzymes. wikipedia.org Therefore, a crucial part of the initial screening is to assess whether this compound can inhibit or activate key enzymes. This involves incubating the compound with a purified enzyme and its specific substrate and measuring the rate of product formation. wikipedia.orgwiley-vch.de

A broad panel of enzymes would be selected, representing various classes such as kinases, proteases, phosphatases, and metabolic enzymes like cytochromes P450. A change in enzyme activity in the presence of the compound suggests a direct interaction. For instance, studies on other furan (B31954) derivatives have demonstrated inhibitory activity against enzymes like urease and acetylcholinesterase. utripoli.edu.ly

The potency of an inhibitor is determined by its IC₅₀ value—the concentration required to reduce enzyme activity by 50%. If significant inhibition is observed, further mechanistic studies are conducted to determine the mode of inhibition (e.g., competitive, noncompetitive, or uncompetitive), which provides deeper insight into how the compound interacts with the enzyme. nih.gov

Cell-Based Assays for General Cytomodulatory Effects

This compound and its derivatives would be tested on a variety of cell lines, including both cancerous and non-cancerous (healthy) human cells, to assess their general cytomodulatory effects. Key parameters measured include:

Cell Viability and Proliferation: Assays like the MTS or MTT assay measure the metabolic activity of cells, which correlates with the number of viable cells. A decrease in signal indicates either cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects. americanpeptidesociety.org

Cytotoxicity: These assays directly measure cell death, for example, by quantifying the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged membranes. nih.gov

Apoptosis: To determine if cell death occurs via programmed cell death, assays that measure the activation of key proteins like caspases are used. promega.com

Observing a potent and selective effect, for instance, against a cancer cell line with minimal impact on healthy cells, would be a highly significant finding, warranting further investigation. news-medical.net

Mechanistic Studies of Molecular Interactions at the Cellular and Sub-Cellular Levels (Conceptual)

If initial screening reveals promising bioactivity, the next phase focuses on understanding the precise mechanism of action at a molecular level. This involves a deeper analysis of how the compound interacts with its identified target and the downstream consequences of this interaction within the cell. nih.govchomixbio.com

Exploration of Receptor Binding Kinetics and Thermodynamics

Beyond simply knowing if a compound binds to a receptor (affinity), it is crucial to understand how it binds. This is defined by its kinetic and thermodynamic properties. rsc.org These parameters can be better predictors of a drug's efficacy and duration of action than affinity alone. nih.gov

Kinetics: This describes the rates of the binding event. The association rate constant (k_on ) measures how quickly the compound binds to the receptor, while the dissociation rate constant (k_off ) measures how long it remains bound. physicallensonthecell.org A long residence time (slow k_off) can often lead to a more durable pharmacological effect.

Thermodynamics: This describes the energy changes that drive the binding. By measuring the binding at different temperatures, key parameters can be determined:

Enthalpy (ΔH): Reflects the change in heat from the formation of bonds between the drug and the receptor.

Entropy (ΔS): Represents the change in disorder of the system upon binding.

Techniques like Surface Plasmon Resonance (SPR) are invaluable for these studies, as they can measure these interactions in real-time without the need for labeling, providing a comprehensive profile of the binding event. rsc.orgnih.gov

Investigation of Intracellular Signaling Pathway Modulation

The binding of a compound to a receptor or the modulation of an enzyme initiates a cascade of events within the cell known as a signaling pathway. nih.govlumenlearning.com Investigating how this compound affects these pathways is key to understanding its cellular mechanism of action. nih.govresearchgate.net

If, for example, the compound was found to inhibit a receptor tyrosine kinase, the next step would be to examine the downstream signaling proteins. This is often done using techniques like Western Blotting, which can measure the levels and activation state (e.g., phosphorylation) of specific proteins in the pathway. nih.gov

Common signaling pathways that are often dysregulated in diseases like cancer and are frequent targets of pharmaceuticals include:

The PI3K/Akt/mTOR pathway (regulates cell growth and survival)

The Ras/Raf/MEK/ERK (MAPK) pathway (regulates cell proliferation)

The JAK/STAT pathway (involved in immune responses)

By exposing cells to the compound and measuring the changes in these pathways, researchers can build a detailed picture of its molecular mechanism. For instance, a decrease in the phosphorylation of the protein Akt after treatment would strongly suggest that the compound inhibits the PI3K/Akt pathway. news-medical.net This level of mechanistic detail is critical for the rational development of a compound into a potential therapeutic agent.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

The exploration of the structure-activity relationships (SAR) of this compound analogues is a critical step in understanding how the chemical structure of this class of compounds influences their biological activity. SAR studies systematically investigate how modifications to different parts of the molecule—specifically the furan ring, the secondary amine, and the methoxypropan-1-amine side chain—can alter their pharmacological profile. These studies are fundamental to medicinal chemistry and drug design, providing a rational basis for the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties. biomedres.us

Furan Moiety: The furan ring is an electron-rich aromatic heterocycle that can engage in various interactions with biological targets. ijabbr.com Its aromaticity contributes to the molecule's stability. ijabbr.com Modifications to the furan ring can be designed to alter its electronic properties, steric bulk, and hydrogen bonding capacity. For instance, introducing electron-withdrawing or electron-donating substituents onto the furan ring can modulate its reactivity and interaction with target proteins. biomedres.us Replacing the furan ring with other five- or six-membered heterocycles (e.g., thiophene, pyridine, or phenyl) can also provide insights into the importance of the heteroatom and the ring's specific electronic and steric features for biological activity. researchgate.netnih.gov

Amine Moiety: The secondary amine in this compound is a key functional group that can act as a hydrogen bond donor and acceptor, and its basicity can be crucial for forming ionic interactions with acidic residues in a biological target. drugdesign.org Modulating the basicity of the amine through the introduction of nearby electron-withdrawing or electron-donating groups can significantly impact binding affinity. biomedres.us Furthermore, N-alkylation or N-acylation can alter the amine's hydrogen bonding capacity and introduce steric bulk, which can influence selectivity and potency. Converting the amine to a tertiary amine or an amide are common strategies to explore the necessity of the N-H proton for activity. researchgate.net

Methoxypropan-1-amine Moiety: This portion of the molecule provides a flexible aliphatic chain with a terminal methoxy (B1213986) group. Modifications in this region can affect the compound's lipophilicity, conformational flexibility, and potential for hydrophobic interactions. Altering the length of the alkyl chain can optimize the distance between the furan ring and the amine, which may be critical for fitting into a binding pocket. The methoxy group itself can be a hydrogen bond acceptor. Replacing it with other functional groups, such as a hydroxyl group to increase polarity and hydrogen bonding potential, or a larger alkoxy group to probe for additional hydrophobic pockets, are rational design strategies. youtube.com

The following interactive data table summarizes hypothetical design principles and their potential impact on biological activity based on established medicinal chemistry strategies.

| Moiety for Modification | Type of Modification | Rationale for Modification | Potential Impact on Biological Activity |

| Furan Ring | Substitution at C5-position with electron-withdrawing group (e.g., -NO₂) | To decrease electron density of the ring and probe for electronic interactions with the target. | May alter binding affinity and selectivity. ijabbr.com |

| Substitution at C5-position with electron-donating group (e.g., -CH₃) | To increase electron density of the ring and enhance hydrophobic interactions. | Could improve potency if a hydrophobic pocket is present. | |

| Replacement of furan with a phenyl ring | To assess the importance of the furan oxygen for activity and explore different aromatic interactions. | May lead to changes in metabolic stability and binding mode. nih.gov | |

| Amine Moiety | N-methylation to form a tertiary amine | To remove the hydrogen bond donating capability and increase steric bulk around the nitrogen. | Could decrease non-specific binding but may reduce potency if the N-H is a key interaction point. |

| Acylation to form an amide | To neutralize the basicity of the amine and introduce a hydrogen bond acceptor (carbonyl oxygen). | May alter solubility and cell permeability; likely to significantly change the binding mode. researchgate.net | |

| Introduction of a fluorine atom on the adjacent carbon | To lower the pKa of the amine through an inductive effect. | Can modulate the ionization state at physiological pH and affect ionic interactions. youtube.com | |

| Methoxypropan-1-amine Moiety | Elongation or shortening of the propane (B168953) chain | To vary the distance between the furan and amine moieties to optimize fit in a binding site. | Can significantly impact potency by affecting the spatial orientation of key functional groups. |

| Replacement of the methoxy group with a hydroxyl group | To introduce a hydrogen bond donor and increase polarity. | May improve solubility and introduce new interactions with the target, potentially increasing affinity. youtube.com | |

| Replacement of the methoxy group with a bulkier alkoxy group (e.g., -OEt, -OPr) | To probe for the presence of a larger hydrophobic pocket near the terminus of the side chain. | Could enhance binding affinity if a suitable pocket exists. |

The biological activity of chiral molecules is often highly dependent on their stereochemistry, as stereoisomers can exhibit different affinities for and activities at chiral biological targets such as receptors and enzymes. The this compound structure contains a chiral center at the C2 position of the propan-1-amine backbone. Therefore, this compound can exist as two enantiomers, (R)-N-(2-furylmethyl)-3-methoxypropan-1-amine and (S)-N-(2-furylmethyl)-3-methoxypropan-1-amine. It is highly probable that these enantiomers will display different pharmacological profiles. One enantiomer may fit optimally into the binding site of a target protein, leading to a potent biological response, while the other may bind with lower affinity or not at all.

Stereochemistry: The differential activity of enantiomers is a well-established principle in pharmacology. The three-dimensional arrangement of substituents around the chiral center determines how the molecule interacts with its biological target. For instance, the furan moiety, the amine, the hydrogen atom, and the methoxymethyl group will have a specific spatial orientation that may be complementary to the binding site for one enantiomer but not the other. Investigating the biological activity of the individual (R) and (S) enantiomers is crucial to identify the eutomer (the more active enantiomer) and to develop a more selective and potent agent.

Conformational Restrictions: The this compound molecule possesses considerable conformational flexibility due to the rotatable single bonds in the propan-1-amine chain and the bond connecting the furan ring to the amine. While this flexibility can allow the molecule to adopt a favorable conformation for binding, it can also be entropically unfavorable. Introducing conformational restrictions can lock the molecule into a more bioactive conformation, thereby increasing its potency and selectivity. nih.gov This can be achieved by incorporating the flexible side chain into a cyclic structure, such as a pyrrolidine (B122466) or piperidine (B6355638) ring. nih.govbeilstein-journals.org Such rigidification can also provide valuable information about the spatial requirements of the binding site. For example, if a conformationally restricted analogue shows high activity, it suggests that the parent molecule likely adopts a similar conformation when it binds to its target. nih.gov

The following interactive data table provides hypothetical examples of how stereochemistry and conformational restrictions could influence the biological profile of this compound analogues.

| Analogue | Stereochemical/Conformational Feature | Rationale | Potential Impact on Biological Profile |

| (R)-N-(2-Furylmethyl)-3-methoxypropan-1-amine | Single (R)-enantiomer | To determine the stereochemical preference of the biological target. | May exhibit significantly higher or lower potency compared to the racemic mixture and the (S)-enantiomer. |

| (S)-N-(2-Furylmethyl)-3-methoxypropan-1-amine | Single (S)-enantiomer | To determine the stereochemical preference of the biological target. | May exhibit significantly higher or lower potency compared to the racemic mixture and the (R)-enantiomer. |

| cis-3-(Furan-2-ylmethylamino)-4-methoxypyrrolidine | Rigid analogue with a pyrrolidine ring | To restrict the conformation of the side chain and mimic a specific spatial arrangement. beilstein-journals.org | Could lead to increased potency if the restricted conformation is the bioactive one; provides insight into the required geometry for binding. |

| trans-3-(Furan-2-ylmethylamino)-4-methoxypyrrolidine | Rigid analogue with a pyrrolidine ring | To explore an alternative restricted conformation. | Activity profile compared to the cis-isomer would reveal the preferred relative orientation of the substituents. |

Enzymatic and Protein Interaction Studies of N 2 Furylmethyl 3 Methoxypropan 1 Amine

In Vitro Enzyme Assays for Identifying Potential Inhibitors, Substrates, or Modulators

In the absence of specific data for N-(2-Furylmethyl)-3-methoxypropan-1-amine, this section would typically describe the screening of the compound against a panel of relevant enzymes to determine its biological activity. Researchers would employ various assay formats, such as spectrophotometric, fluorometric, or luminescent assays, to measure enzyme activity in the presence of the compound. The goal would be to identify if the compound acts as an inhibitor, a substrate, or a modulator of enzymatic activity. Key parameters such as the half-maximal inhibitory concentration (IC₅₀) or the Michaelis-Menten constant (Kₘ) would be determined to quantify the compound's effect.

Biophysical Techniques for Characterizing Ligand-Protein Binding Thermodynamics and Kinetics

To understand the physical basis of a compound's interaction with a protein, various biophysical techniques are employed. These methods provide quantitative data on binding affinity, stoichiometry, and the kinetics of the interaction.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur upon the binding of a ligand to a protein. A typical experiment involves titrating the compound of interest into a solution containing the target protein and measuring the heat evolved or absorbed. This allows for the determination of the binding affinity (Kₐ), the dissociation constant (K₋), the enthalpy of binding (ΔH), and the stoichiometry of the interaction (n). No ITC data for the binding of this compound to any protein has been published.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor biomolecular interactions in real-time. In a typical SPR experiment, a target protein is immobilized on a sensor chip, and a solution containing the compound is flowed over the surface. The binding and dissociation of the compound are monitored by changes in the refractive index at the sensor surface. This allows for the determination of the association rate constant (kₐ), the dissociation rate constant (k₋), and the equilibrium dissociation constant (K₋). There are no published SPR studies detailing the binding kinetics of this compound.

Structural Biology Approaches for Ligand-Protein Complex Characterization (e.g., Co-crystallization Strategies)

Structural biology techniques, primarily X-ray crystallography and cryo-electron microscopy (cryo-EM), are used to determine the three-dimensional structure of a ligand-protein complex at atomic resolution. A common approach is co-crystallization, where the purified protein and the ligand are mixed together before crystallization trials are set up. Obtaining a high-resolution structure of the complex provides invaluable insights into the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that govern the binding of the compound to the protein's active or allosteric sites. No structural data for this compound in complex with any protein is currently available in the Protein Data Bank (PDB) or in published literature.

Computational Docking and Molecular Dynamics Simulations of Compound-Enzyme/Protein Complexes

In the absence of experimental structural data, computational methods such as molecular docking and molecular dynamics (MD) simulations can be used to predict the binding mode and affinity of a compound to a protein of interest. Molecular docking algorithms predict the preferred orientation of a ligand when bound to a protein target. The resulting poses are then scored to estimate the binding affinity. Following docking, MD simulations can be employed to study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the binding interactions and potential conformational changes in the protein upon ligand binding. A search of the scientific literature did not yield any studies that have performed molecular docking or MD simulations for this compound.

Material Science Applications of N 2 Furylmethyl 3 Methoxypropan 1 Amine in Research Contexts

Exploration as a Building Block in Polymer Chemistry Research

The unique combination of a reactive furan (B31954) moiety and a nucleophilic amine group makes N-(2-Furylmethyl)-3-methoxypropan-1-amine a promising candidate for the synthesis of advanced polymeric materials.

The furan ring is a versatile building block in polymer chemistry, known for its ability to participate in various polymerization and cross-linking reactions. The development of furan-based resins in the mid-20th century was a notable advancement in polymer science, leading to the creation of heat-resistant materials. this compound could theoretically be used as a monomer to introduce this furan functionality into polymer backbones.

The secondary amine group allows for its incorporation into polymers through reactions like polycondensation with dicarboxylic acids or their derivatives to form polyamides, or with diisocyanates to form polyureas. The resulting polymers would possess pendant furan groups, which could be utilized for post-polymerization modifications, such as Diels-Alder reactions for creating reversible cross-links, a key feature in developing self-healing materials.

Furthermore, the methoxypropyl group could enhance the flexibility and solubility of the resulting polymers in organic solvents, a desirable trait for processing and application. Research on other functionalized amines, such as N-(2-arylethyl)-2-methylprop-2-enamides, has demonstrated their utility as building blocks for molecularly imprinted polymers, highlighting the potential of complex amines in creating specialized polymeric structures. nih.gov

Amines are widely used as curing agents or hardeners for epoxy resins. threebond.co.jp The curing process involves the reaction of the active hydrogen atoms on the amine with the epoxide groups of the resin, leading to the formation of a rigid, three-dimensional cross-linked network. scholaris.ca This network structure imparts excellent mechanical strength, chemical resistance, and thermal stability to the final material. threebond.co.jpijert.org

This compound, possessing a secondary amine, has one active hydrogen atom that can participate in the ring-opening reaction of an epoxy group. While primary amines are generally more reactive and can react twice, secondary amines also serve as effective curing agents. arxiv.org The rate and extent of curing, as well as the final properties of the thermoset, are highly dependent on the structure of the amine. scholaris.caijert.org

The following table provides a comparison of different amine curing agents for epoxy resins, illustrating how their structure influences the properties of the cured material. While data for this compound is not available, this comparison offers context for its potential performance.

| Curing Agent Type | Example | Key Characteristics of Cured Epoxy |

| Aliphatic Amine | Triethylenetetramine (TETA) | Fast curing at room temperature, good mechanical properties. ijert.org |

| Aromatic Amine | m-Phenylenediamine (mPDA) | Higher thermal stability and chemical resistance compared to aliphatic amines. ijert.org |

| Alicyclic Amine | Isophorone diamine (IPDA) | Good color stability and mechanical properties. threebond.co.jp |

This table is for illustrative purposes to show the effect of different amine structures on epoxy properties.

Integration into Supramolecular Architectures and Self-Assembled Systems

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The functional groups within this compound make it a compelling candidate for research in this field.

The secondary amine group in this compound can act as both a hydrogen bond donor (N-H) and acceptor (the lone pair on the nitrogen). The ether oxygen of the methoxypropyl group and the oxygen atom in the furan ring also serve as potential hydrogen bond acceptors. This multiplicity of hydrogen bonding sites could enable the formation of complex, self-assembled structures in the solid state or in solution. mdpi.commdpi.com

Furthermore, the nitrogen and oxygen atoms can act as ligands, coordinating with metal ions to form metal-organic complexes. Research on other amine- and ether-containing ligands has shown their ability to form stable complexes with a variety of transition metals. nih.gov The specific geometry and electronic properties of the resulting complexes would depend on the metal ion and the coordination environment. Such complexes are of interest for their potential applications in catalysis, sensing, and as building blocks for larger supramolecular assemblies. Studies on Schiff bases derived from amines and their metal complexes have demonstrated a wide range of applications, underscoring the importance of the amine functional group in coordination chemistry. nih.gov

Research on Surface Modification and Functional Coating Applications

Modifying the surface properties of materials is crucial for a wide range of applications, from improving adhesion and biocompatibility to imparting anti-corrosion and anti-fouling properties. nih.govresearchgate.net The chemical structure of this compound suggests its potential utility in this area.

The amine group can be used to graft the molecule onto surfaces that have been pre-functionalized with reactive groups like epoxides or carboxylic acids. Alternatively, it could be used to modify the surface of materials that naturally possess such groups. The furan moiety offers a platform for further surface functionalization through Diels-Alder chemistry, allowing for the attachment of other molecules with specific functionalities.

The related compound, 3-methoxypropylamine (B165612), is known to be used as a corrosion inhibitor and as an emulsifier in wax formulations and water-based paints. chemicalbook.com This suggests that this compound could also exhibit surface-active properties, potentially forming protective films on metal surfaces or acting as a stabilizer in coating formulations. The ability of catecholamines to functionalize a wide variety of surfaces in a single step highlights the power of adhesive molecules in surface engineering, a principle that could potentially be adapted for furan-containing amines. nih.gov

Future Research Directions and Unexplored Avenues for N 2 Furylmethyl 3 Methoxypropan 1 Amine

Development of Novel and Sustainable Synthetic Routes

The synthesis of N-(2-Furylmethyl)-3-methoxypropan-1-amine and its analogs is a critical first step for any future investigation. Current synthetic methodologies for similar furan-containing amines often rely on conventional techniques that may not be environmentally benign. Future research should prioritize the development of novel and sustainable, or "green," synthetic routes.

Key areas of exploration could include:

Biocatalysis: Utilizing enzymes to catalyze the formation of the amine could offer high selectivity and milder reaction conditions compared to traditional chemical methods.

Flow Chemistry: Continuous flow reactors can improve reaction efficiency, safety, and scalability while minimizing waste.

Renewable Starting Materials: Investigating the synthesis from bio-based precursors would align with the principles of green chemistry. For instance, furfural (B47365), a derivative of biomass, is a common starting material for furan (B31954) compounds. rsc.org

Catalytic Amination: Exploring efficient catalytic methods, such as reductive amination of furfural derivatives or borrowing hydrogen amination of furfuryl alcohol, could provide more atom-economical pathways. rsc.orgrsc.org The use of heterogeneous catalysts could also simplify product purification and catalyst recycling. mdpi.com

A comparative table of potential synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Biocatalysis | High selectivity, mild conditions, reduced waste | Enzyme stability and cost, substrate scope |

| Flow Chemistry | Improved efficiency, safety, and scalability | Initial setup cost, potential for clogging |

| Renewable Feedstocks | Sustainability, reduced environmental impact | Availability and cost of starting materials |

| Catalytic Amination | High atom economy, reduced byproducts | Catalyst cost and stability, reaction optimization |

In Silico Pharmacokinetic and Pharmacodynamic Modeling for Predictive Research

Before embarking on extensive and costly laboratory research, in silico modeling can provide valuable predictions about the pharmacokinetic (how the body affects the compound) and pharmacodynamic (how the compound affects the body) properties of this compound. Computational tools can be employed to build Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. nih.govnih.gov

Future in silico research should focus on:

ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling can be performed using various computational models to estimate the compound's drug-likeness. nih.govasianpubs.org

Receptor Binding Studies: Molecular docking simulations can predict the binding affinity of the compound to various biological targets, offering insights into its potential therapeutic applications.

Physicochemical Property Prediction: Parameters such as solubility, lipophilicity (LogP), and pKa can be calculated to forecast the compound's behavior in biological systems. ymerdigital.com

The following table outlines key parameters for in silico analysis:

| Parameter | Predicted Property | Importance |

| LogP | Lipophilicity | Affects membrane permeability and absorption |

| Aqueous Solubility | Dissolution Rate | Crucial for bioavailability |

| pKa | Ionization State | Influences absorption and distribution |

| CYP450 Inhibition | Metabolic Stability | Predicts potential for drug-drug interactions |

| hERG Inhibition | Cardiotoxicity | Assesses risk of cardiac side effects |

Exploration of this compound in Advanced Nanomaterials Research

The furan moiety within this compound offers unique chemical handles for incorporation into advanced nanomaterials. The Diels-Alder reaction, a powerful tool in organic chemistry, can be utilized with furan derivatives for conjugation and material assembly.

Potential research avenues include:

Polymer Functionalization: The compound could be used to functionalize polymers, creating nanoparticles for targeted drug delivery. utoronto.canih.gov The furan group can act as a diene in Diels-Alder reactions, allowing for the attachment of targeting ligands or other functional molecules. utoronto.ca

Surface Modification of Nanoparticles: The amine group can be used to anchor the molecule to the surface of various nanoparticles (e.g., gold, silica), modifying their surface properties for specific applications.

Self-Assembling Systems: The amphiphilic nature of the molecule could be exploited to create self-assembling systems like micelles or vesicles for drug encapsulation. utoronto.ca

Investigation into Advanced Bioimaging Probe Design (Conceptual Research)

The furan ring is a component of some fluorescent molecules, suggesting that this compound could serve as a scaffold for the development of novel bioimaging probes. nih.gov

Conceptual research in this area could involve:

Fluorophore Conjugation: The amine group provides a convenient point of attachment for known fluorophores, potentially creating probes with tailored properties for specific cellular imaging applications.

"Turn-On" Fluorescent Probes: The furan ring's electronics could be modulated to design probes that become fluorescent upon binding to a specific analyte or in a particular microenvironment.

Targeted Imaging Agents: By attaching a targeting moiety to the scaffold, it may be possible to develop probes that selectively accumulate in specific tissues or cells, such as tumors, for diagnostic imaging. nih.govresearchgate.net

Academic Studies on Prodrug Strategies and Targeted Delivery Systems Utilizing the Compound Scaffold

The presence of a primary amine and a furan ring makes this compound an interesting candidate for the development of prodrugs and targeted drug delivery systems. nih.gov

Future academic studies could explore:

Amine-Directed Prodrugs: The amine group can be temporarily masked with a promoiety that is cleaved in vivo to release the active drug. This can improve oral bioavailability, reduce side effects, or target the drug to a specific site. nih.govresearchgate.net

Furan-Based Targeting: The furan moiety could be part of a larger structure designed to interact with specific biological targets, facilitating targeted drug delivery. Furan-conjugated peptides, for example, have shown promise as antitumor agents. nih.govmdpi.com

Linker Chemistry: The compound could act as a linker to connect a drug molecule to a targeting ligand or a nanoparticle carrier. mdpi.com The methoxypropan-1-amine chain offers flexibility and can influence the release kinetics of the conjugated drug.

The following table summarizes potential prodrug strategies:

| Prodrug Approach | Target Functional Group | Potential Advantage |

| Carbamate Prodrugs | Amine | Controlled release, improved stability |

| Amide Prodrugs | Amine | Slower, more sustained release |

| Amidoxime Prodrugs | Amine | Improved oral absorption |

Q & A

Q. What synthetic methodologies are recommended for preparing N-(2-Furylmethyl)-3-methoxypropan-1-amine?

Methodological Answer: A plausible route involves nucleophilic substitution or reductive amination. For example:

- Alkylation of 3-methoxypropan-1-amine : React 3-methoxypropan-1-amine with 2-(bromomethyl)furan under basic conditions (e.g., NaH in DMSO) to facilitate alkylation. Post-reaction, adjust pH to isolate the product via liquid-liquid extraction (e.g., hexane/ethyl acetate) and purify by chromatography .

- Copper-catalyzed multi-component reactions : Adapt protocols from γ-boryl amide synthesis (e.g., using CO as a carbonyl source and alkenes) to introduce functional groups .

Q. How can the molecular structure and conformation of this compound be validated experimentally?

Methodological Answer:

- Single-crystal X-ray diffraction (SC-XRD) : Resolve bond lengths, angles, and dihedral angles (e.g., thiophene/naphthalene dihedral angles in analogous compounds were 87.5°, validated by SC-XRD ).

- NMR spectroscopy : Analyze - and -NMR to confirm methoxypropyl and furylmethyl group integration. Compare chemical shifts with structurally similar amines (e.g., δ ~2.5–3.5 ppm for methylene protons adjacent to amine groups) .

Q. What stability considerations are critical for storing this compound?

Methodological Answer:

- Storage conditions : Maintain at -20°C under inert atmosphere (N/Ar) to prevent oxidation. Use amber vials to avoid photodegradation, as recommended for related amines .

- Handling : Avoid prolonged exposure to moisture; use anhydrous solvents during synthesis to minimize hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized for regioselective introduction of the furylmethyl group?

Methodological Answer:

- Catalyst screening : Test transition-metal catalysts (e.g., Cu, Pd) to enhance selectivity. For example, Cu(I) catalysts improved yields in carbonylative borylamidation of alkenes .

- Solvent effects : Compare polar aprotic solvents (DMSO, DMF) to stabilize intermediates. Evidence shows DMSO improved reaction rates in analogous alkylation reactions .

- Temperature gradients : Perform kinetic studies at 298–343 K to identify optimal reaction windows .

Q. What analytical strategies are effective for identifying and quantifying impurities in this compound?

Methodological Answer:

- HPLC-MS with relative retention times (RRT) : Use C18 columns and gradient elution (e.g., acetonitrile/water) to separate impurities. Calibrate response factors (RF) for quantification, as demonstrated for related amines (e.g., RRT = 0.4–2.2 for impurities in pharmacopeial standards) .

- LC-HRMS : Assign exact masses to detect trace byproducts (e.g., oxidation products or unreacted intermediates) .

Q. How can computational chemistry validate the compound’s conformational stability and intermolecular interactions?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) and compare computed bond lengths/angles with SC-XRD data (e.g., C–C bond lengths in analogous structures: 1.50–1.54 Å ).

- Molecular dynamics (MD) simulations : Simulate crystal packing to assess van der Waals and dipole interactions, which dominate in absence of hydrogen bonds .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- PPE requirements : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ocular exposure, as advised for structurally similar amines .

- Emergency procedures : In case of exposure, rinse skin with soap/water and seek medical attention immediately. Provide SDS documentation to healthcare providers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.